molecular formula C27H30N6OS B2874414 N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide CAS No. 953985-96-1

N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2874414
CAS No.: 953985-96-1
M. Wt: 486.64
InChI Key: IFMXVIQTTGJUED-UHFFFAOYSA-N
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Description

N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is an intriguing compound that has garnered interest in various scientific fields due to its complex molecular structure and potential applications. This compound integrates a pyrazolopyrimidine core with functional groups that may confer unique biological properties.

Preparation Methods

The synthesis of N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide involves several steps:

  • Starting Materials and Initial Reactions:
    • Ethylthiol and piperidine are crucial starting materials.

    • Through a series of condensation and cyclization reactions, the pyrazolopyrimidine ring is formed.

  • Functional Group Modification:
    • The ethylthio and piperidinyl groups are introduced under controlled conditions, often involving specific reagents and catalysts.

  • Coupling Reaction:
    • The final step includes coupling the pyrazolopyrimidine derivative with a biphenyl carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve large-scale adaptations of these synthetic routes, focusing on optimizing yield and reducing cost while ensuring safety and environmental considerations.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation:
    • The sulfur atom in the ethylthio group can be oxidized using oxidizing agents like hydrogen peroxide or peracids, forming sulfoxides or sulfones.

  • Reduction:
    • Reduction reactions typically target the piperidinyl group, potentially reducing it to a secondary amine using reducing agents like lithium aluminum hydride.

  • Substitution:
    • The biphenyl carboxamide can undergo substitution reactions, especially if the biphenyl group has other functional groups, with reagents such as halides or organometallics.

Common reagents and conditions used in these reactions include:

  • Oxidizing agents (e.g., H₂O₂, peracids)

  • Reducing agents (e.g., LiAlH₄, NaBH₄)

  • Coupling agents (e.g., EDCI, DCC)

The major products formed from these reactions can include sulfoxides, sulfones, reduced amines, or various substituted derivatives of the original compound.

Scientific Research Applications

The applications of N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide are diverse:

  • Chemistry:
    • Used as a reagent or intermediate in organic synthesis, especially in the development of new materials or compounds.

  • Biology:
    • Investigated for its potential as a molecular probe or inhibitor in biochemical assays.

  • Medicine:
    • Explored for its pharmacological activities, such as potential anticancer, antiviral, or anti-inflammatory properties.

  • Industry:
    • Utilized in the synthesis of specialty chemicals or as a component in high-performance materials.

Mechanism of Action

The mechanism of action of N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide is contingent upon its biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions involving its pyrazolopyrimidine core and functional groups. Specific molecular pathways and targets are subjects of ongoing research, aiming to elucidate its precise biological effects.

Comparison with Similar Compounds

Comparing this compound with similar structures highlights its uniqueness:

  • N-(2-(4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide:
    • Similar structure but with a methylthio group instead of ethylthio.

    • May have different reactivity and biological properties due to this substitution.

  • N-(2-(6-(Butylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide:
    • Features a butylthio group, potentially altering its solubility and interaction with biological targets.

The unique combination of functional groups in N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide contributes to its distinct chemical and biological profile, distinguishing it from these analogs.

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Properties

IUPAC Name

N-[2-(6-ethylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6OS/c1-2-35-27-30-24(32-16-7-4-8-17-32)23-19-29-33(25(23)31-27)18-15-28-26(34)22-13-11-21(12-14-22)20-9-5-3-6-10-20/h3,5-6,9-14,19H,2,4,7-8,15-18H2,1H3,(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMXVIQTTGJUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C(=N1)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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